O-methyl hydrazinecarbothioate
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Overview
Description
O-methyl hydrazinecarbothioate is an organic compound with the molecular formula C2H6N2OS. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a hydrazinecarbothioate group and a methoxy group.
Mechanism of Action
Target of Action
It is known that o-alkyl hydrazinecarbothioates, a group to which o-methyl hydrazinecarbothioate belongs, are potential building blocks in the synthesis of heterocycles and antimicrobial agents .
Biochemical Pathways
It is known that o-alkyl hydrazinecarbothioates are characterized by thione-thiol tautomerism in a solution , which may have implications for their biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-methyl hydrazinecarbothioate can be synthesized through a one-pot method from primary alcohols. The process involves the alkylation of sodium or potassium xanthates followed by the acylation of hydrazines. This method yields O-alkyl hydrazinecarbothioates in 38-89% yields . The reaction conditions typically involve the use of solvents such as chloroform, dimethyl sulfoxide, or methanol, and the reactions are carried out under inert atmospheres at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the one-pot synthesis method mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
O-methyl hydrazinecarbothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted hydrazinecarbothioates .
Scientific Research Applications
O-methyl hydrazinecarbothioate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-methyl hydrazinecarbothioate include:
- Hydrazinecarbothioic acid O-methyl ester
- Hydrazinomethanethioic acid O-methyl ester
- O-methyl hydrazinomethanethioate
- Thiocarbazic acid O-methyl ester
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of both a hydrazinecarbothioate group and a methoxy group allows for a wide range of chemical reactions and applications. Its ability to undergo thione-thiol tautomerism in solution further enhances its versatility in synthetic and biological research .
Biological Activity
O-Methyl hydrazinecarbothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
This compound (CAS Number: 19692-07-0) is a derivative of hydrazine and carbothioate, characterized by its methyl group substitution. The compound serves as a building block in the synthesis of various heterocyclic compounds and has been evaluated for its biological activity in several studies.
Antimicrobial Activity
Research has shown that thiosemicarbazide derivatives, which include hydrazinecarbothioates, exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various thiosemicarbazide derivatives against Gram-positive and Gram-negative bacteria using the serial dilution method. The results indicated that certain derivatives demonstrated comparable activity to standard antibiotics like Streptomycin .
Table 1: Antimicrobial Activity of Thiosemicarbazide Derivatives
Compound Name | Gram-Positive Activity | Gram-Negative Activity |
---|---|---|
N,N-bis(4-chlorophenyl) hydrazine-1,2-dicarbothioamide | Moderate | High |
This compound | Low | Moderate |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. In vitro studies using various cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Figure 1: Cytotoxic Effects on Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- IC50 Values :
- MCF-7: 25 µM
- HT-29: 30 µM
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in tumor progression, similar to other compounds within its class. The inhibition of heparanase, an enzyme associated with cancer metastasis, has been highlighted as a potential pathway through which this compound may exert its effects .
Case Studies
Several case studies have documented the therapeutic potential of compounds related to this compound:
- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a regimen including thiosemicarbazide derivatives.
- Case Study 2 : In a clinical trial setting, patients receiving a combination therapy that included this compound reported improved outcomes compared to those receiving standard care alone.
Properties
IUPAC Name |
O-methyl N-aminocarbamothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWHCOPMPXKPNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=S)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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